molecular formula C21H17N3O2 B5153996 4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No. B5153996
M. Wt: 343.4 g/mol
InChI Key: FKSZGDCJEQJSTR-UHFFFAOYSA-N
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Description

4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine, also known as NPB, is a benzodiazepine derivative that has gained significant attention in scientific research due to its unique properties. NPB is a potent ligand for the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system (CNS).

Mechanism of Action

4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine acts as a positive allosteric modulator of the GABA-A receptor, which enhances the effect of GABA on the receptor, leading to increased inhibition of neuronal activity in the CNS. This results in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA binding to the GABA-A receptor, enhance chloride ion influx, and decrease neuronal excitability. This compound also increases the activity of the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of GABA.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine in lab experiments is that it has a high affinity for the GABA-A receptor, making it a potent ligand. However, one limitation is that it is not as widely studied as other benzodiazepines, so there may be gaps in our understanding of its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on 4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as an anticonvulsant. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves a multi-step process that starts with the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form 3-nitrophenylhydrazine. This compound is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form 4-(3-nitrophenyl)-2-phenyl-3,4-dihydro-2H-1,5-benzodiazepine-1,5-dione. Finally, reduction of the nitro group with hydrogen gas in the presence of palladium on carbon catalyst yields this compound.

Scientific Research Applications

4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has been extensively studied for its potential therapeutic applications, specifically in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action is similar to that of other benzodiazepines. This compound has also been studied for its potential use as an anticonvulsant and as a treatment for cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

4-(3-nitrophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-24(26)17-10-6-9-16(13-17)21-14-20(15-7-2-1-3-8-15)22-18-11-4-5-12-19(18)23-21/h1-13,20,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSZGDCJEQJSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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